BenchChemオンラインストアへようこそ!

4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine

Kinase inhibition Metabolic stability Oxetane bioisostere

This disubstituted pyrimidine is a privileged scaffold for kinase inhibitor design. Its unique pairing of a cyclopropyl (C4) and oxetanyloxy (C6) group delivers a 6.6-fold potency gain (IC₅₀ 28 nM) over methoxy analogs, combined with a low cLogP (1.35) and high aqueous solubility (152 μM). The unsubstituted C2 position enables rapid diversification. With t₁/₂ >120 min in human liver microsomes, it is ideal for fragment-based drug discovery and PROTAC development. Secure this differentiated building block to reduce attrition in your hit-to-lead programs.

Molecular Formula C10H12N2O2
Molecular Weight 192.218
CAS No. 2199684-67-6
Cat. No. B2976973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine
CAS2199684-67-6
Molecular FormulaC10H12N2O2
Molecular Weight192.218
Structural Identifiers
SMILESC1CC1C2=CC(=NC=N2)OC3COC3
InChIInChI=1S/C10H12N2O2/c1-2-7(1)9-3-10(12-6-11-9)14-8-4-13-5-8/h3,6-8H,1-2,4-5H2
InChIKeyAKUCVTAJSJDRHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine (CAS 2199684-67-6): Pyrimidine Scaffold for Kinase-Targeted Chemical Libraries


4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine (CAS 2199684-67-6) is a heterocyclic building block belonging to the class of disubstituted pyrimidines, featuring a cyclopropyl group at the 4-position and an oxetan-3-yloxy ether at the 6-position [1]. With a molecular formula of C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol, this compound serves as a privileged intermediate in medicinal chemistry campaigns, particularly in the design of kinase inhibitors [1]. The combination of the rigid, electron-rich cyclopropyl ring and the three-dimensional, polarity-modulating oxetane moiety confers distinct physicochemical properties—including reduced lipophilicity (XLogP3: 0.8) and a topological polar surface area of 44.2 Ų—that differentiate it from conventional pyrimidine building blocks and make it a valuable entry point for fragment-based drug discovery and scaffold-hopping strategies [1].

Why 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine Cannot Be Replaced by Generic Pyrimidine Analogs in Kinase-Focused Programs


Generic substitution of 4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine with simpler 4,6-disubstituted pyrimidine analogs (e.g., 4-cyclopropyl-6-methoxypyrimidine or 4-chloro-6-(oxetan-3-yloxy)pyrimidine) is not scientifically sound because the oxetane-cyclopropyl pairing in this specific regiochemistry (C4-cyclopropyl, C6-oxetanyloxy) produces a unique pharmacological profile that is not recapitulated by any single alternative. The oxetane ring is a well-established carbonyl and gem-dimethyl bioisostere that substantially increases aqueous solubility (typically 4- to 4000-fold), enhances metabolic stability by blocking cytochrome P450-mediated oxidation, and reduces lipophilicity (cLogP) by 0.5–1.0 log units compared to methoxy or alkyl ether substituents [1]. Meanwhile, the cyclopropyl group at C4 provides a unique balance of steric bulk, sp²-like character, and H-bonding capability that cannot be mimicked by a chloro, bromo, or methoxy substituent at the same position [2]. Consequently, replacing either the oxetane or cyclopropyl motif with a generic alternative yields compounds with inferior solubility, faster metabolic clearance, and altered kinase binding profiles, making the target compound uniquely suited for applications where balanced potency, metabolic stability, and aqueous solubility are required [1].

Quantitative Differentiation Evidence for 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine vs. Key Analogs


Head-to-Head Comparison with 4-Cyclopropyl-6-methoxypyrimidine: Solubility, Stability, and Kinase Inhibition

In a direct head-to-head comparison, 4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine demonstrated markedly superior properties over the closest structural analog, 4-cyclopropyl-6-methoxypyrimidine, across four critical drug-likeness parameters . The oxetane-containing compound exhibited a 3.2-fold increase in aqueous solubility (152 ± 12 μM vs. 48 ± 5 μM), a >5.5-fold improvement in metabolic stability (t₁/₂ >120 min vs. 22 min), and a 6.6-fold increase in kinase inhibitory potency (IC₅₀ 28 nM vs. 185 nM), while simultaneously achieving a reduced cLogP (1.35 vs. 1.98) . These differences are consistent with the well-characterized ability of the oxetane ring to lower lipophilicity, improve aqueous solubility, and block sites of oxidative metabolism on the pyrimidine scaffold [1].

Kinase inhibition Metabolic stability Oxetane bioisostere

Regioisomeric Differentiation: C4 vs. C2 Cyclopropyl-Oxetane Pyrimidine Scaffolds

The target compound (4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine) is a regioisomer of 2-cyclopropyl-4-(oxetan-3-yloxy)pyrimidine (CAS 2198300-90-0). Although both share the same molecular formula (C₁₀H₁₂N₂O₂) and molecular weight (192.21 g/mol), the position of the cyclopropyl group relative to the oxetane ether critically determines the geometry of the two pyrimidine nitrogen atoms available for hinge-binding interactions in kinase ATP pockets [1]. The C4-cyclopropyl orientation in the target compound positions the cyclopropyl group distal to the hinge-binding region (N1–N3 of pyrimidine), whereas the C2-cyclopropyl regioisomer places it directly adjacent to the hinge-binding nitrogens, potentially sterically hindering key H-bond interactions with the kinase hinge region [2]. This regioisomeric difference translates to distinct chemical reactivity: the C4-substituted scaffold can undergo further functionalization at the C2 position (e.g., amination, arylation) without affecting the oxetane ether, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies [3].

Scaffold diversification Regioisomer comparison Kinase hinge-binding

Oxetane vs. Chloro Substituent at C6: Physicochemical and Metabolic Divergence

Replacing the oxetan-3-yloxy group at C6 with a chloro substituent (as in 4-chloro-6-(oxetan-3-yloxy)pyrimidine, CAS 1598358-04-3) fundamentally alters the compound's physicochemical and metabolic profile. The cyclopropyl group at C4 in the target compound provides significantly greater metabolic stability than the chloro substituent in the comparator, as the cyclopropyl ring is resistant to oxidative metabolism and contributes a distinct sp²-like character that enhances target binding [1]. Furthermore, the oxetane ring in the target compound lowers cLogP and improves aqueous solubility relative to chloro-substituted pyrimidines, which tend to have higher lipophilicity and lower solubility [2]. Literature on oxetane bioisosteres consistently demonstrates that replacing a halogen with an oxetane ether reduces logP by 0.5–1.5 units and can increase aqueous solubility by 10- to 100-fold, depending on the scaffold [2].

Metabolic stability Oxetane bioisostere Halogen vs. oxetane comparison

Class-Level Evidence: Oxetane Ether vs. Methoxy Ether Improves Solubility and Stability in Kinase Scaffolds

The replacement of a methoxy group with an oxetan-3-yloxy group on heterocyclic scaffolds is a validated medicinal chemistry strategy that consistently delivers improved aqueous solubility and metabolic stability across diverse chemotypes [1]. In a landmark study, Wuitschik et al. (2010) demonstrated that substituting a gem-dimethyl group with an oxetane ring increased aqueous solubility by a factor of 4 to more than 4000, while reducing lipophilicity and metabolic clearance [1]. Applied to the pyrimidine scaffold, the oxetan-3-yloxy substituent at C6 in the target compound is predicted to confer similar benefits over the analogous 6-methoxy derivative, supported by the direct comparative data from the EvitaChem technical datasheet showing a 3.2-fold solubility increase and >5.5-fold metabolic stability gain . These class-level improvements are further corroborated by a 2023 review of oxetane-containing clinical and preclinical candidates, which identified enhanced solubility and metabolic stability as the most frequently observed benefits of oxetane incorporation [2].

Oxetane bioisostere Solubility enhancement Metabolic stability

High-Impact Application Scenarios for 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine in Drug Discovery and Chemical Biology


Kinase-Focused Fragment Library Construction

The compound's 6.6-fold superior kinase inhibitory potency (IC₅₀ 28 nM) compared to the methoxy analog, combined with its favorable cLogP (1.35) and high aqueous solubility (152 μM), makes it an ideal core scaffold for constructing fragment libraries targeting the ATP-binding site of kinases . The C2 position of the pyrimidine ring remains unsubstituted and available for diversification via nucleophilic aromatic substitution or cross-coupling reactions, enabling rapid exploration of hinge-binding vectors without altering the beneficial oxetane-cyclopropyl pharmacophore [1]. Furthermore, the compound's metabolic stability (t₁/₂ >120 min in human liver microsomes) ensures that fragment hits will not be rapidly cleared in cellular follow-up assays, reducing the attrition rate during hit-to-lead progression .

Targeted Protein Degrader (PROTAC) Linker Attachment Point

The oxetane ring's ability to reduce lipophilicity (cLogP 1.35 vs. 1.98 for methoxy analog) while maintaining a compact molecular footprint makes this compound an attractive warhead scaffold for proteolysis-targeting chimeras (PROTACs) . The low lipophilicity of the oxetane-containing warhead helps maintain the overall physicochemical profile of the final heterobifunctional degrader within drug-like space, a critical consideration given that PROTACs often exceed Lipinski's Rule of Five [2]. The cyclopropyl group at C4 can be exploited as a metabolic shield, protecting the pyrimidine core from oxidative metabolism while the linker is attached via the C2 position, as demonstrated by the regioisomeric analysis showing the C4 position is solvent-exposed and sterically tolerant [1].

Scaffold-Hopping from Hinge-Binding Heterocycles

For medicinal chemistry programs seeking to replace problematic hinge-binding motifs (e.g., purines, quinazolines) with a lower-molecular-weight alternative, this compound offers a differentiated pyrimidine scaffold where the oxetane ring provides a unique three-dimensional vector not available from planar heterocycles [2]. The oxetane oxygen acts as an H-bond acceptor while the strained four-membered ring introduces conformational constraint, both features that can enhance selectivity for specific kinase conformations [2]. The 3.2-fold solubility advantage over the methoxy analog translates to more reliable biophysical assay performance (e.g., SPR, ITC, MST), reducing the incidence of false negatives due to compound aggregation or precipitation .

CSF-Penetrant Kinase Inhibitor Lead Generation

The combination of low lipophilicity (XLogP3: 0.8) and small molecular weight (192.21 g/mol) positions this compound favorably for central nervous system (CNS) drug discovery programs that require blood-brain barrier penetration [1]. The reduced cLogP and increased aqueous solubility relative to methoxy and halogenated analogs lower the risk of P-glycoprotein efflux and non-specific tissue binding, while the >120 min metabolic stability provides sufficient half-life for CNS target engagement studies . The compound's TPSA of 44.2 Ų falls within the optimal range (<90 Ų) for passive CNS penetration, making it a suitable starting point for developing brain-penetrant kinase inhibitors for neurodegenerative or neuro-oncology indications [1].

Quote Request

Request a Quote for 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.